molecular formula C7H15NO3 B6167233 (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol CAS No. 1841355-22-3

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol

Cat. No. B6167233
M. Wt: 161.2
InChI Key:
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Description

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol, also known as (2MEPD), is a cyclic diol compound that has been studied for its potential use in a variety of scientific applications. It is a colorless liquid with a low melting point and boiling point, and is soluble in water and organic solvents. It has a molecular weight of 116.14 g/mol and a molecular formula of C5H11NO2.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
L-aspartic acid, 2-methoxyethanol, Sodium hydroxide, Hydrochloric acid, Sodium borohydride, Acetic anhydride, Pyridine, Methanol, Wate

Reaction
Step 1: Protection of the carboxylic acid group of L-aspartic acid with acetic anhydride and pyridine to form N-acetyl-L-aspartic acid., Step 2: Reduction of the N-acetyl-L-aspartic acid with sodium borohydride in methanol to form (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol., Step 3: Deprotection of the N-acetyl group with hydrochloric acid to obtain the target compound., Step 4: Purification of the product by recrystallization from water.

Scientific Research Applications

(2MEPD) has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a stabilizer for enzymes and proteins, and as a catalyst for the synthesis of organic compounds. It has also been used as a solvent in the synthesis of pharmaceuticals and as a surfactant in the production of cosmetics.

Mechanism Of Action

(2MEPD) has been found to act as a proton acceptor, which means that it can react with protons to form a stable product. It has also been found to act as an electron donor, which means that it can donate electrons to form a stable product. In addition, (2MEPD) has been found to act as a Lewis acid, which means that it can form a complex with a Lewis base.

Biochemical And Physiological Effects

(2MEPD) has been found to have several biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-microbial properties. It has also been found to have an effect on the metabolism of fat, carbohydrates, and proteins, as well as on the synthesis of certain hormones. In addition, (2MEPD) has been found to have an effect on the regulation of blood pressure and the immune system.

Advantages And Limitations For Lab Experiments

(2MEPD) has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, (2MEPD) is stable and has a low boiling point, making it suitable for use in a variety of laboratory applications. However, (2MEPD) is not soluble in most organic solvents, and it is not compatible with some enzymes and proteins.

Future Directions

There are several potential future directions of research involving (2MEPD). These include further investigations into its biochemical and physiological effects, as well as its potential use as a reagent in organic synthesis, a stabilizer for enzymes and proteins, and a catalyst for the synthesis of organic compounds. Additionally, further research could be conducted into its potential use as a solvent in the synthesis of pharmaceuticals and as a surfactant in the production of cosmetics. Finally, further research could be conducted into its mechanism of action and its potential use as an antioxidant, anti-inflammatory, and anti-microbial agent.

properties

CAS RN

1841355-22-3

Product Name

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol

Molecular Formula

C7H15NO3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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